Barium arsenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-diarsa-3λ2,4λ2,5λ2-tribaracyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWABVPNZREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

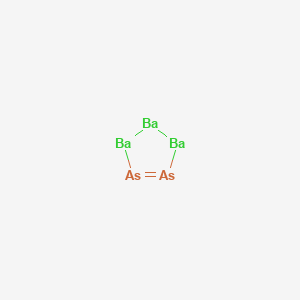

[As]1=[As][Ba][Ba][Ba]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ba3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12255-50-4 | |

| Record name | Barium arsenide (Ba3As2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structures of Barium Arsenide Compounds

This technical guide provides a comprehensive overview of the crystal structures of known binary barium arsenide compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed crystallographic information. This document summarizes quantitative data in structured tables, outlines experimental protocols for synthesis and characterization, and provides visualizations of the crystal structures.

Overview of this compound Phases

The binary system of barium and arsenic forms several distinct compounds, each with a unique crystal structure. The most commonly cited phase is Ba₃As₂, but recent research has expanded the family of known barium arsenides to include Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. These compounds are classified as Zintl phases, characterized by both ionic and covalent bonding. In these structures, electropositive barium atoms donate electrons to the more electronegative arsenic atoms, which in turn form various anionic substructures, including isolated arsenide ions (As³⁻) and covalently bonded polyanions such as dumbbells ([As₂]⁴⁻) and tetramers ([As₄]⁶⁻).[1][2]

Crystallographic Data of this compound Compounds

The crystallographic data for the known this compound phases have been determined primarily through single-crystal X-ray diffraction.[1][2] A summary of the key crystallographic parameters for each compound is presented below.

Table 1: Crystallographic Data for Ba₃As₂

| Parameter | Value |

| Chemical Formula | Ba₃As₂ |

| Crystal System | Cubic |

| Space Group | Ia-3d |

| Lattice Parameter (a) | 9.846 Å |

| Structure Description | Body-centered cubic, with 1/9 of anion sites vacant.[3] |

Table 2: Crystallographic Data for Novel this compound Phases[1][2]

| Parameter | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |

| Chemical Formula | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |

| Crystal System | Orthorhombic | Orthorhombic | Tetragonal |

| Space Group | Fdd2 (non-centrosymmetric) | Cmce (centrosymmetric) | P4̅2₁m |

| Lattice Parameters | a = 15.3680(20) Å | a = 16.8820(30) Å | a = 12.8944(12) Å |

| b = 18.7550(30) Å | b = 8.5391(16) Å | ||

| c = 6.2816(10) Å | c = 8.6127(16) Å | c = 11.8141(17) Å | |

| Structure Type | Sr₃As₄ | Eu₅As₄ | Ca₁₆Sb₁₁ (heavily disordered) |

| Anionic Substructure | [As₄]⁶⁻ tetramer | [As₂]⁴⁻ dimers and As³⁻ ions | [As₂]⁴⁻ dimers and As³⁻ ions |

Experimental Protocols

Synthesis of this compound Compounds

General Handling Precautions: All starting materials (barium and arsenic) and the resulting this compound products are highly sensitive to air and moisture.[2] Therefore, all handling and synthesis procedures must be conducted within an inert atmosphere, such as an argon-filled glovebox. Barium metal surfaces should be cleaned of any oxide layer before use.[2] It is also critical to note that arsenic and its compounds are highly toxic.[2]

Synthesis of Ba₃As₂: This compound can be synthesized by reacting the elemental components at high temperatures.[3]

-

Barium metal is melted at 750 °C in a tube furnace.

-

Arsenic vapor is passed over the molten barium in a stream of argon gas.

-

Crystals of Ba₃As₂ form in the cooler regions of the furnace tube.[3]

An alternative method involves the reduction of barium arsenate with carbon in an electric furnace. The resulting barium oxide impurity can be removed by washing with an acid such as HCl.[3]

Synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁: These novel phases were synthesized via solid-state reactions.[2]

-

Stoichiometric amounts of elemental barium and arsenic are loaded into niobium ampoules.

-

The ampoules are sealed under an argon atmosphere.

-

The sealed ampoules are heated to high temperatures (specific temperature programs are typically optimized for each phase) and then slowly cooled to promote crystal growth.[4]

-

Single crystals suitable for diffraction studies can be isolated from the resulting product.[2] Flux methods can also be employed to grow larger single crystals of Ba₃As₄ and Ba₅As₄.[2]

Crystal Structure Determination: Single-Crystal X-ray Diffraction

The primary technique for elucidating the crystal structures of this compound compounds is single-crystal X-ray diffraction (XRD).[1][2] This non-destructive analytical method provides detailed information about the crystal system, space group, lattice parameters, and atomic positions within the unit cell.[5][6]

A generalized workflow for single-crystal XRD analysis is as follows:

-

Crystal Selection: A suitable single crystal of the this compound compound is carefully selected under a microscope in an inert environment (e.g., glovebox) and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data (structure refinement).[7]

The logical workflow for crystal structure determination using single-crystal XRD is depicted in the following diagram.

Visualization of this compound Crystal Structures

The following diagram illustrates the crystal structure of Ba₃As₂, highlighting the body-centered cubic arrangement of the atoms. Due to the complexity and disorder in the novel this compound phases, their structures are best understood through their descriptions as compounds containing distinct Zintl anions. For instance, Ba₃As₄ is characterized by [As₄]⁶⁻ tetramers, while Ba₅As₄ and Ba₁₆As₁₁ contain [As₂]⁴⁻ dumbbells.[1]

This guide provides a foundational understanding of the crystal structures of this compound compounds, leveraging the most current research in the field. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers engaged in materials science and related disciplines.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 12255-50-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 6. mdpi.com [mdpi.com]

- 7. ARES | Research | Laboratories | X-Ray Diffraction [ares.jsc.nasa.gov]

Synthesis methods for barium arsenide

An In-depth Technical Guide on the Synthesis of Barium Arsenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for various this compound compounds. It includes detailed experimental protocols, quantitative data, and critical safety information tailored for a scientific audience. The focus is on solid-state synthesis, which is the primary route to obtaining these crystalline materials.

Introduction to Barium Arsenides

Barium arsenides are a class of binary Zintl phases, which are intermetallic compounds where ionic and covalent bonding coexist.[1] In these materials, the electropositive barium (Ba) atom donates electrons to the more electronegative arsenic (As) atoms, which can then form various anionic substructures, including isolated anions, dimers ([As₂]⁴⁻), and tetramers ([As₄]⁶⁻).[1] These compounds are crystalline solids, often sensitive to air and moisture, and are investigated for their potential as semiconductors and for other photo-optic applications.[2][3] The synthesis of high-purity, crystalline this compound is crucial for the accurate characterization of its physical properties and for exploring its potential applications.

Core Synthesis Methodologies

The primary method for producing binary barium arsenides is through direct solid-state reaction of the constituent elements at high temperatures. This technique allows for precise stoichiometric control. For growing larger, high-quality single crystals, a metal flux method can be employed.

Direct Solid-State Synthesis

This method involves the direct reaction of barium metal and arsenic at elevated temperatures in a sealed, inert environment. The specific temperature profile is critical and varies depending on the target stoichiometry.[3] A recent study successfully synthesized three novel barium arsenides, Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ using this approach.[1]

This protocol is adapted from the synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.[3]

Materials and Equipment:

-

Precursors: Barium rods (e.g., 99% purity) and Arsenic granules (e.g., 99.999% purity).[1][3]

-

Inert Atmosphere: Argon-filled glovebox with oxygen levels ≤ 1 ppm.[1][3]

-

Reaction Vessels: Niobium (Nb) or Tantalum (Ta) tubes.

-

Encapsulation: Fused silica (B1680970) (quartz) ampoules.

-

Furnace: High-temperature tube furnace with programmable temperature control.

-

Safety Equipment: Full personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and flame-resistant clothing.[4][5]

Procedure:

-

Precursor Preparation: All handling of starting materials and products must be performed inside an argon-filled glovebox.[1][3] To remove any surface oxide layers, the barium rods are thoroughly filed immediately before use.[1][3]

-

Stoichiometric Loading: The elemental barium and arsenic are weighed in the desired stoichiometric ratios and loaded into a clean Nb or Ta tube.

-

Sealing: The tube is crimped or welded shut and then sealed under vacuum inside a fused silica ampoule.

-

Heating Profile: The sealed ampoule is placed in a programmable furnace. The temperature profile is critical for phase purity.

-

For Ba₅As₄ and Ba₁₆As₁₁:

-

For Ba₃As₄:

-

-

Product Recovery: After cooling, the ampoule is opened inside the glovebox, and the crystalline product is recovered.[3] The resulting crystals are typically black and sensitive to air and moisture.[3]

References

An In-depth Technical Guide on the Physical Properties of Ba₃As₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium arsenide (Ba₃As₂) is an inorganic binary compound belonging to the Zintl phase family of materials. Zintl phases are characterized by a combination of ionic and covalent bonding, where an electropositive metal, in this case, barium, donates electrons to a more electronegative element, arsenic. This electron transfer results in the formation of polyanionic structures, leading to unique electronic and structural properties. Despite its simple stoichiometry, detailed experimental data on the physical properties of Ba₃As₂ are notably scarce in the publicly available scientific literature. This guide provides a comprehensive overview of the known information, proposes a viable synthesis protocol based on established methods for related compounds, and identifies key areas where further research is needed.

Introduction

The Ba-As binary system encompasses a variety of intermetallic compounds, each with distinct crystal structures and physical properties. Ba₃As₂ is a recognized phase within this system, yet it remains one of the less-explored members. Zintl phases, in general, are of interest for their potential applications in thermoelectrics, as semiconductors, and as precursors for the synthesis of novel materials. A thorough understanding of the physical properties of Ba₃As₂ is crucial for unlocking its potential applications. This document aims to consolidate the limited available data and provide a framework for future experimental investigations.

General Properties

Tabulated Data

The following table summarizes the limited quantitative data found for Ba₃As₂.

| Property | Value | Notes |

| Molecular Formula | Ba₃As₂ | |

| Molecular Weight | 561.8 g/mol | |

| CAS Number | 12255-50-4 | |

| Crystal Structure | Data not available in searched literature. | Likely a complex Zintl phase structure. |

| Lattice Parameters | Data not available in searched literature. | |

| Space Group | Data not available in searched literature. | |

| Electronic Band Gap | Data not available in searched literature. | Expected to be a narrow-gap semiconductor. |

| Thermal Conductivity | Data not available in searched literature. | |

| Hardness | Data not available in searched literature. | Expected to be a brittle material. |

| Melting Point | Data not available in searched literature. | Expected to be a high-melting-point solid. |

Proposed Experimental Protocols

Due to the absence of specific experimental procedures for the synthesis of Ba₃As₂, the following protocol is proposed based on general methods for the solid-state synthesis of Zintl phases and other alkaline earth arsenides.[1][2]

Synthesis of Polycrystalline Ba₃As₂ via Solid-State Reaction

This method involves the direct reaction of the constituent elements at high temperatures in an inert atmosphere to prevent oxidation.

Materials and Equipment:

-

Barium metal (Ba), 99.9% purity or higher

-

Arsenic pieces (As), 99.999% purity or higher

-

Niobium or Tantalum tube

-

Quartz (fused silica) ampoule

-

Tube furnace with programmable temperature controller

-

Glovebox with an inert atmosphere (e.g., Argon)

-

Arc welder (for sealing metal tubes)

-

High-vacuum pump

Procedure:

-

Preparation of Reactants: Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic in a 3:2 molar ratio. The surfaces of the barium metal should be cleaned of any oxide layer.

-

Ampoule Sealing: Place the weighed reactants into a niobium or tantalum tube. Seal the metal tube under an inert atmosphere using an arc welder.

-

Encapsulation: Place the sealed metal tube inside a larger quartz ampoule. Evacuate the quartz ampoule to a pressure of approximately 10⁻⁵ Torr and seal it with a torch. The outer quartz ampoule serves as a secondary containment.

-

Heating Profile: Place the sealed ampoule assembly into a tube furnace.

-

Heat the furnace to 1100 °C over 12 hours.

-

Hold the temperature at 1100 °C for 48 hours to ensure a complete reaction.

-

Slowly cool the furnace to room temperature over 24 hours.

-

-

Product Recovery: Carefully open the ampoules in an inert atmosphere to recover the polycrystalline Ba₃As₂ product.

Characterization

The synthesized product should be characterized to confirm its phase purity and determine its physical properties.

-

X-ray Diffraction (XRD): Powder XRD should be used to identify the crystal structure, determine the lattice parameters, and assess the phase purity of the sample.

-

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the morphology and elemental composition of the product.

-

Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA): To determine the melting point and thermal stability.

-

Physical Property Measurement System (PPMS): To measure electronic transport properties (e.g., resistivity, Hall effect) and thermal properties (e.g., thermal conductivity, specific heat).

-

Nanoindentation or Microhardness Testing: To evaluate mechanical properties such as hardness and elastic modulus.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the solid-state synthesis of Ba₃As₂.

Conclusion and Future Outlook

This technical guide highlights the significant lack of experimental data on the physical properties of Ba₃As₂. While its existence as a Zintl phase is established, fundamental characteristics such as its crystal structure, electronic band structure, and thermal and mechanical properties remain undetermined. The proposed synthesis protocol provides a starting point for the preparation of high-quality polycrystalline samples, which are essential for systematic characterization.

Future research should prioritize:

-

Synthesis and Crystal Growth: Development of reliable methods for synthesizing phase-pure Ba₃As₂ and for growing single crystals, which are crucial for anisotropic property measurements.

-

Structural Determination: Comprehensive structural analysis using single-crystal and powder X-ray or neutron diffraction to determine the precise crystal structure, including lattice parameters and space group.

-

Theoretical Calculations: First-principles calculations (e.g., using Density Functional Theory) to predict the electronic band structure, density of states, and other physical properties to guide experimental efforts.

-

Systematic Characterization: Thorough experimental measurement of the electronic, thermal, and mechanical properties of well-characterized samples.

Addressing these research gaps will not only contribute to the fundamental understanding of Zintl phases but also enable the evaluation of Ba₃As₂ for potential technological applications.

References

An In-depth Technical Guide on the Electronic Band Structure of Barium Arsenide Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Barium arsenides are a class of binary compounds that have garnered interest due to their potential semiconducting properties. As Zintl phases, they feature both ionic and covalent bonding characteristics, leading to complex electronic structures. This guide provides a comprehensive overview of the current understanding of the electronic band structure of various barium arsenide stoichiometries, focusing on their synthesis, crystal structure, and theoretical and experimental characterization. Given the nascent stage of research into these specific materials, much of the understanding of their electronic properties is derived from computational studies, with experimental data being comparatively scarce. This document synthesizes the available information to provide a foundational resource for researchers in materials science and related fields.

Synthesis and Crystal Growth of this compound

The synthesis of this compound compounds is challenging due to the high reactivity and air sensitivity of barium and the toxicity of arsenic.[1] All handling and synthesis must be performed in an inert atmosphere, such as an argon-filled glovebox.[1][2]

Synthesis of Ba3As4, Ba5As4, and Ba16As11

A common synthesis method for these novel barium arsenides involves direct reaction of the constituent elements.[2]

Experimental Protocol:

-

Starting Materials: Barium rods (99% purity) and arsenic granules (99.999% purity) are used as precursors. The barium rods are filed immediately before use to remove any surface oxidation.[1][2]

-

Reaction Setup: The stoichiometric amounts of barium and arsenic are loaded into a tantalum ampule. The ampule is then sealed under an argon atmosphere to prevent oxidation.

-

Heating Profile: The sealed ampule is placed in a furnace and heated to a high temperature (e.g., 1000 °C) over several hours. The furnace is then slowly cooled to room temperature over a period of days to promote crystal growth.

-

Product Isolation: Single crystals of the desired this compound phase are then mechanically isolated from the resulting product in an inert atmosphere. The products are black single crystals that are sensitive to air and moisture.[1]

Crystal Structure

The crystal structures of barium arsenides are typically determined using single-crystal X-ray diffraction (XRD). The experimentally determined lattice parameters for several this compound compounds are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Ba3As4 | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) |

| Ba5As4 | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) |

| Ba16As11 | Tetragonal | P-421m | 12.8944(12) | 12.8944(12) | 11.8141(17) |

Data sourced from recent 2024 studies.[2][3]

Electronic Band Structure

The electronic band structure of barium arsenides has been primarily investigated through theoretical calculations using Density Functional Theory (DFT).[2] Experimental determination of the band structure, for instance via Angle-Resolved Photoemission Spectroscopy (ARPES), has not been extensively reported for these specific compounds.

Theoretical Calculations

DFT calculations are a powerful tool for predicting the electronic properties of materials. For the novel barium arsenides, electronic structure calculations indicate that they are narrow-bandgap semiconductors.[2]

Computational Methodology:

The electronic band structures of Ba3As4, Ba5As4, and Ba16As11 were calculated using the Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method within the Atomic Spheres Approximation (ASA). The Perdew-Wang exchange-correlation functional was utilized. The basis set included Ba --INVALID-LINK-- and As --INVALID-LINK--, with the downfolded orbitals in parentheses.[3]

Calculated Band Gaps:

| Compound | Calculated Band Gap (eV) |

| Ba3As4 | 0.47 |

| Ba5As4 | 0.34 |

| Ba16As11 | 0.33 |

These values point to the semiconducting nature of these materials.[2]

Experimental Determination: Angle-Resolved Photoemission Spectroscopy (ARPES)

General Experimental Protocol for ARPES:

-

Sample Preparation: A single crystal of the material is cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Photon Source: A monochromatic light source, typically a helium discharge lamp or a synchrotron, is used to generate photons of a specific energy (e.g., 21.22 eV).[4]

-

Photoemission: The photons strike the sample surface, causing the emission of photoelectrons due to the photoelectric effect.[4]

-

Electron Analyzer: A hemispherical electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.[4]

-

Data Analysis: By analyzing the kinetic energy and emission angle of the photoelectrons, the binding energy and momentum of the electrons within the crystal can be determined, allowing for the mapping of the electronic band structure.[5]

A typical laboratory ARPES setup consists of a UV light source, a sample holder on a manipulator, and an electron spectrometer, all housed within a UHV chamber.[4]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic structure of a novel material like this compound.

References

Unraveling the Barium Arsenide System: A Technical Guide to its Phase Diagram and Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the barium arsenide (Ba-As) binary system is crucial for the targeted synthesis of materials with desired electronic and structural properties. This technical guide provides an in-depth analysis of the Ba-As phase diagram, presenting a consolidation of currently available data on its stable compounds, phase transitions, and crystallographic structures. Detailed experimental protocols for the characterization of this system are also outlined to facilitate further research and application.

The Barium-Arsenide Phase Diagram

The equilibrium phase diagram of the barium-arsenic (Ba-As) system reveals a complex landscape of stable intermetallic compounds. A comprehensive, experimentally determined phase diagram, based on differential thermal analysis (DTA) and X-ray diffraction (XRD) studies, delineates the phase relationships as a function of temperature and composition.

The Ba-As system is characterized by the formation of several stable compounds, including Ba4As3, Ba2As, Ba3As4, Ba5As4, and Ba16As11. The phase diagram is notable for a series of peritectic and eutectic reactions. The melting point of pure Barium is 727 °C and that of pure Arsenic is 817 °C (sublimes).

Below is a summary of the key invariant reactions and phase transition temperatures within the Ba-As system.

| Reaction Type | Temperature (°C) | Composition (at. % As) | Phases Involved |

| Peritectic | 1050 | ~28 | L + Ba |

| Peritectic | 950 | ~37.5 | L + Ba |

| Eutectic | 880 | ~50 | L ↔ BaAs + Ba |

| Peritectic | 920 | ~57 | L + Ba |

| Eutectic | 610 | ~98 | L ↔ BaAs |

Note: This data is compiled from available experimental studies. Further refinement of the phase boundaries may be necessary.

Crystallographic Data of this compound Compounds

The crystal structures of the identified this compound compounds have been characterized primarily through single-crystal and powder X-ray diffraction. A summary of the crystallographic data for the known phases is presented below.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |

| Barium Subarsenide | Ba | Tetragonal | I4/mmm | a = 5.13, c = 17.36 |

| This compound | Ba | |||

| Ba | Hexagonal | P6~/3~/mcm | a = 9.49, c = 7.90 | |

| Ba | Orthorhombic | Fdd2 | a = 15.3680, b = 18.7550, c = 6.2816[1] | |

| Ba | Orthorhombic | Cmce | a = 16.8820, b = 8.5391, c = 8.6127[1] | |

| Ba | Tetragonal | P-42 | a = 12.8944, c = 11.8141[1] |

Note: Some data for Ba4As3 and other potential stoichiometries require further experimental verification.

Recent research has led to the synthesis and characterization of novel binary Zintl arsenides: Ba3As4, Ba5As4, and Ba16As11.[1] These compounds exhibit complex anionic substructures with homoatomic As-As bonds.[1] Specifically, [As2]^4-^ dimers are found in Ba5As4 and Ba16As11, while an [As4]^6-^ tetramer is present in Ba3As4.[1] Electronic structure calculations indicate these materials are narrow bandgap semiconductors, with calculated bandgaps of 0.47 eV for Ba3As4, 0.34 eV for Ba5As4, and 0.33 eV for Ba16As11.[1]

Experimental Protocols

The determination of the Ba-As phase diagram and the characterization of its constituent compounds require a combination of high-temperature synthesis and advanced analytical techniques. All handling of barium and arsenic must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to their high reactivity with air and moisture.

Synthesis of this compound Alloys

A general procedure for the synthesis of this compound alloys across a range of compositions involves the following steps:

-

Starting Materials: High-purity barium (e.g., rods, 99.9%) and arsenic (e.g., granules, 99.999%) are used as starting materials.

-

Stoichiometric Mixing: The elements are weighed and mixed in the desired stoichiometric ratios inside an inert atmosphere glovebox.

-

Encapsulation: The mixture is placed in a refractory metal crucible (e.g., niobium or tantalum) and sealed, often by arc welding, under an inert atmosphere. The sealed crucible is then typically enclosed in an evacuated and sealed quartz ampoule for an additional layer of protection, especially at high temperatures where arsenic possesses a significant vapor pressure.

-

Heat Treatment: The encapsulated sample is subjected to a controlled heating and cooling profile in a programmable tube furnace. A typical profile involves:

-

Ramping up to a temperature above the highest expected liquidus temperature (e.g., 1100-1200 °C) at a controlled rate (e.g., 100-200 °C/h).

-

A homogenization period at the maximum temperature (e.g., 20-40 hours) to ensure complete reaction and mixing.

-

Slow cooling to a desired annealing temperature or to room temperature at a controlled rate (e.g., 2-5 °C/h) to promote the formation of equilibrium phases.

-

-

Quenching (optional): For studying high-temperature phases, samples can be quenched from the desired temperature by rapidly immersing the ampoule in cold water.

Phase Diagram Determination Techniques

The primary techniques for elucidating the phase diagram are Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Small pieces of the synthesized alloys are placed in DTA/DSC crucibles (e.g., alumina, graphite, or a refractory metal compatible with the sample).

-

Measurement: The sample is heated and cooled at a controlled rate (e.g., 5-20 °C/min) in an inert atmosphere.

-

Data Analysis: Thermal events such as melting, solidification, and solid-state phase transformations are detected as endothermic or exothermic peaks in the DTA/DSC curve. The onset temperatures of these peaks are used to construct the phase diagram.

-

-

X-ray Diffraction (XRD):

-

Sample Preparation: The synthesized alloys are ground into a fine powder inside an inert atmosphere glovebox. The powder is then mounted on a sample holder, often with a protective dome or in a sealed capillary to prevent air exposure during measurement.

-

Data Collection: Powder XRD patterns are collected at room temperature using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). For high-temperature studies, a furnace-equipped diffractometer is used.

-

Data Analysis: The phases present in the sample are identified by comparing the experimental diffraction pattern with reference patterns from crystallographic databases. The lattice parameters of the identified phases can be refined using Rietveld analysis.

-

Crystal Structure Determination

For novel compounds, single-crystal X-ray diffraction is the definitive method for structure elucidation.

-

Crystal Growth: Single crystals can be grown from the melt, by chemical vapor transport, or using a flux method.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in an inert environment and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding information on the space group, atomic positions, and lattice parameters.

Visualizing Relationships and Workflows

Barium-Arsenide Phase Relationships

The following diagram illustrates the logical relationships between the different phases in the Ba-As system as a function of increasing arsenic content.

Caption: Logical progression of phases in the Ba-As system.

Experimental Workflow for Phase Diagram Determination

The diagram below outlines a typical experimental workflow for the determination of a binary phase diagram such as the Ba-As system.

Caption: Workflow for Ba-As phase diagram determination.

References

A Technical Guide to the Synthesis of Novel Binary Zintl Arsenides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of novel binary Zintl arsenides, a class of compounds with intriguing structural motifs and promising electronic properties. Zintl phases, conceptually positioned between ionic and covalent compounds, are formed between electropositive alkali or alkaline earth metals and more electronegative main group elements like arsenic. This document details the primary synthetic methodologies, including high-temperature solid-state reactions and flux-assisted crystal growth. Experimental protocols for the synthesis of recently discovered barium arsenides (Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁), strontium arsenide (Sr₃As₄), and alkali metal arsenides (A₅As₄, where A = K, Rb, Cs) are presented. Furthermore, a comprehensive workflow for the characterization of these novel phases using single-crystal X-ray diffraction is outlined. All quantitative data, including reaction parameters and crystallographic information, are summarized in structured tables for ease of comparison.

Introduction to Binary Zintl Arsenides

Zintl phases are intermetallic compounds wherein the transfer of valence electrons from an electropositive metal (typically from groups 1 or 2) to a more electronegative main-group element results in the formation of a polyanionic sublattice. In the case of binary arsenides, the arsenic atoms form a variety of anionic structures, ranging from isolated ions to complex clusters, chains, and layers, all satisfying valence rules.[1][2] These materials are often semiconductors with narrow bandgaps, making them of interest for thermoelectric applications.[3] The ability of arsenic to form homoatomic bonds leads to a rich structural diversity, including [As₂]⁴⁻ dimers and [As₄]⁶⁻ tetramers.[3]

The synthesis of binary Zintl arsenides is challenging due to the high reactivity and air and moisture sensitivity of the alkali and alkaline earth metal precursors, as well as the toxicity of arsenic.[2] All handling and synthesis must be performed under an inert atmosphere, typically within an argon-filled glovebox.[3]

Synthetic Methodologies

High-Temperature Solid-State Reaction

The most common method for the synthesis of polycrystalline or single-crystal binary Zintl arsenides is the direct reaction of the constituent elements at elevated temperatures.[4]

General Procedure:

-

Precursor Preparation: Stoichiometric amounts of the alkali or alkaline earth metal and arsenic are carefully weighed inside an argon-filled glovebox. To ensure reactivity, the surface of the electropositive metal is often cleaned by filing to remove any oxide layer.[3]

-

Encapsulation: The reactants are loaded into a crucible, typically made of a refractory metal such as tantalum or niobium, to prevent reaction with the container at high temperatures. The crucible is then sealed, often by arc-welding, under an inert atmosphere. For containment and safety, the sealed metal crucible is usually enclosed in an evacuated and flame-sealed fused silica (B1680970) ampoule.[5]

-

Heating Profile: The sealed ampoule is placed in a programmable furnace and heated according to a specific temperature profile. This typically involves a ramp to a maximum temperature, a dwell time at that temperature to ensure complete reaction and homogenization, and a controlled cooling rate to promote crystal growth.[3]

-

Product Isolation: After cooling to room temperature, the ampoule is opened in an inert atmosphere, and the product crystals are mechanically isolated.

Flux-Assisted Crystal Growth

The use of a metallic flux can facilitate the growth of large, high-quality single crystals of Zintl phases by providing a medium for the transport of reactants at temperatures lower than the melting points of the target compounds.[4][6]

General Procedure:

-

Reactant and Flux Preparation: The elemental precursors of the desired binary arsenide and a significant excess of a low-melting-point metal flux (e.g., Sn, Pb, or Bi) are weighed and mixed in a crucible (often alumina).[6][7]

-

Encapsulation and Heating: The crucible is sealed in a fused silica ampoule, typically with quartz wool placed above the crucible to aid in separating the flux from the crystals later. The heating profile is designed to dissolve the reactants in the flux, followed by slow cooling to induce crystallization of the target phase.[7]

-

Crystal Separation: Once the cooling program is complete, the excess flux is removed while still molten. This is commonly achieved by inverting the ampoule and centrifuging it to separate the liquid flux from the solid crystals, which are caught by the quartz wool.[7]

Experimental Protocols

Synthesis of Barium Arsenides

Three novel binary barium arsenides, Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, have been recently synthesized via high-temperature solid-state reactions.[2]

Precursor Materials:

Protocol for Ba₃As₄:

-

Stoichiometric amounts of barium and arsenic are loaded into a tantalum tube.

-

The tube is sealed under an argon atmosphere and enclosed in an evacuated silica ampoule.

-

The assembly is heated to 800 °C at a rate of 200 °C/h, held for 20 hours, and then cooled to room temperature at a rate of 5 °C/h.

Protocol for Ba₅As₄ and Ba₁₆As₁₁:

-

Stoichiometric amounts of the elements are sealed as described above.

-

The reaction mixture is heated to 1000 °C at 200 °C/h, held for 20 hours, and subsequently cooled to room temperature at 5 °C/h.

Synthesis of Other Alkaline Earth Arsenides

Strontium Arsenide (Sr₃As₄):

-

Sr₃As₄ is isostructural with Ba₃As₄ and can be synthesized using a similar high-temperature solid-state method, reacting stoichiometric amounts of strontium and arsenic.[3]

Calcium Arsenide (Ca₂As₃):

-

Single crystals of Ca₂As₃ can be prepared by reacting a stoichiometric mixture of calcium and arsenic in a sealed tantalum ampoule. The mixture is heated to 1200 K and then slowly cooled.

Synthesis of Alkali Metal Arsenides (A₅As₄)

The A₅As₄ (A = K, Rb, Cs) phases contain zigzag [As₄]⁴⁻ tetramers.[3]

General Protocol:

-

Stoichiometric mixtures of the alkali metal and arsenic are sealed in a tantalum or niobium tube.

-

The reaction is heated to a temperature between 450 °C and 650 °C for several hours, followed by slow cooling.

Quantitative Data Summary

The following tables summarize the synthetic parameters and crystallographic data for selected novel binary Zintl arsenides.

Table 1: Synthesis Parameters for Novel Binary Zintl Arsenides

| Compound | Synthesis Method | Stoichiometry (Metal:As) | Max. Temp. (°C) | Dwell Time (h) | Cooling Rate (°C/h) |

| Ba₃As₄ | High-Temp. Solid-State | 3:4 | 800 | 20 | 5 |

| Ba₅As₄ | High-Temp. Solid-State | 5:4 | 1000 | 20 | 5 |

| Ba₁₆As₁₁ | High-Temp. Solid-State | 16:11 | 1000 | 20 | 5 |

| Sr₃As₄ | High-Temp. Solid-State | 3:4 | ~800 | 20 | 5 |

| Ca₂As₃ | High-Temp. Solid-State | 2:3 | 927 | - | Slow Cooling |

| K₅As₄ | High-Temp. Solid-State | 5:4 | 450-650 | - | Slow Cooling |

Table 2: Crystallographic Data for Novel Binary Zintl Arsenides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Anionic Substructure |

| Ba₃As₄[2] | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 90 | [As₄]⁶⁻ tetramer |

| Ba₅As₄[2] | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 90 | [As₂]⁴⁻ dimer & As³⁻ |

| Ba₁₆As₁₁[2] | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 90 | [As₂]⁴⁻ dimer & As³⁻ |

| Sr₃As₄[3] | Orthorhombic | Fdd2 | - | - | - | 90 | [As₄]⁶⁻ tetramer |

| Ca₂As₃ | Monoclinic | C2/m | 12.87 | 5.92 | 13.14 | 119.5 | [As₄]⁶⁻ & [As₈]⁸⁻ oligomers |

| K₅As₄[1] | Orthorhombic | Pbca | 12.20 | 18.06 | 8.65 | 90 | [As₄]⁴⁻ tetramer |

Characterization Workflow and Signaling Pathways

The primary technique for the structural elucidation of novel inorganic compounds is single-crystal X-ray diffraction (SC-XRD).[8] The workflow involves several key steps from sample preparation to final structure refinement.

High-Temperature Solid-State Synthesis Workflow

Caption: Workflow for high-temperature solid-state synthesis of binary Zintl arsenides.

Flux-Assisted Synthesis Workflow

Caption: Workflow for flux-assisted synthesis of single-crystal binary Zintl arsenides.

Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis of novel compounds.

Conclusion

The synthesis of novel binary Zintl arsenides represents a vibrant area of solid-state chemistry, offering pathways to new materials with unique crystal structures and electronic properties. High-temperature solid-state reactions remain the primary route for discovering new phases, while flux-assisted growth is invaluable for obtaining large single crystals suitable for detailed property measurements. The protocols and data presented in this guide for barium, strontium, calcium, and alkali metal arsenides provide a foundation for further exploration in this field. Careful adherence to inert atmosphere techniques and a systematic approach to characterization, spearheaded by single-crystal X-ray diffraction, are paramount to the successful synthesis and elucidation of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-biostructure.com [creative-biostructure.com]

Navigating the Ba-As Compositional Space: A Technical Guide to Synthesis, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Barium-Arsenic (Ba-As) compositional space, a burgeoning area of interest in materials science. The unique structural motifs and potential for diverse applications, particularly as Zintl phases with tunable electronic properties, make Ba-As compounds compelling candidates for further investigation. This document summarizes the known phases, details experimental protocols for their synthesis and characterization, and visualizes key concepts and workflows.

The Ba-As Phase Landscape

The Ba-As binary system is populated by a variety of compounds, with recent discoveries significantly expanding the known phase space. The exploration of this system has been historically challenging due to the air sensitivity of barium arsenides and the toxicity of arsenic and its compounds.[1] However, recent research has led to the successful synthesis and characterization of several new phases.

Known Crystalline Phases

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ba₃As₂ | Trigonal | P-3m1 | - | - | - | - |

| BaAs₂ | Monoclinic | Pc | 6.55(2) | 12.532(4) | 8.03(3) | 127.747(15) |

| BaAs₃ | Monoclinic | C2/m | - | - | - | - |

| Ba₃As₄ | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 90 |

| Ba₅As₄ | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 90 |

| Ba₁₆As₁₁ | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 90 |

A Closer Look at Recently Discovered Zintl Phases

Recent explorations have unveiled three novel binary Zintl arsenides: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. These compounds exhibit complex anionic substructures with homoatomic As-As bonds.

| Compound | Anionic Substructure | Zintl-Klemm Formalism |

| Ba₃As₄ | [As₄]⁶⁻ tetramer | (Ba²⁺)₃[As₄]⁶⁻ |

| Ba₅As₄ | [As₂]⁴⁻ dimers and isolated As³⁻ | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻ |

| Ba₁₆As₁₁ | [As₂]⁴⁻ dimers and isolated As³⁻ | 2 × (Ba²⁺)₁₆(As³⁻)≈₂₀[As₂]⁴⁻≈₁ |

These charge-balanced compounds are predicted to be narrow-bandgap semiconductors, with calculated bandgaps presented in the table below.

| Compound | Calculated Bandgap (eV) |

| Ba₃As₄ | 0.47 |

| Ba₅As₄ | 0.34 |

| Ba₁₆As₁₁ | 0.33 |

Experimental Protocols

The synthesis and handling of barium arsenide compounds require stringent protocols due to their high reactivity and the toxicity of arsenic.

Synthesis

Safety Precaution: All handling of starting materials and reaction products must be performed inside an argon-filled glovebox with oxygen levels maintained at or below 1 ppm. Arsenic and its compounds are highly toxic and hazardous. Arsenic sublimes at 614 °C, which is below the synthesis temperatures for these materials. Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment must be used. Lab equipment should not be cleaned with water prior to slow oxidation to prevent the formation of toxic arsane (B1212154) gas.[2]

Two primary methods have been successfully employed for the synthesis of barium arsenides:

-

High-Temperature Solid-Phase Synthesis (Direct Reaction):

-

Starting Materials: Barium rods (e.g., Thermo Scientific, 99%) and arsenic granules (e.g., Thermo Scientific, 99.999%).[1]

-

Preparation: Inside an argon-filled glovebox, file the barium rods to remove any oxide coating.

-

Stoichiometric Mixing: Weigh and combine stoichiometric amounts of the prepared barium and arsenic.

-

Encapsulation: Place the mixture into a niobium or tantalum ampoule and seal it under an argon atmosphere using an arc welder. Encase the sealed inner ampoule in an evacuated fused silica (B1680970) tube as a secondary containment.

-

Heating Profile: Heat the assembly in a programmable furnace to a high temperature (e.g., 1000-1200 °C) over several hours. Dwell at the peak temperature for an extended period (e.g., 24-100 hours) to ensure homogeneity.

-

Cooling: Cool the furnace slowly to room temperature.

-

-

Metal Flux Synthesis:

-

Flux Selection: Utilize a metal flux, such as excess Ba, to facilitate crystal growth at lower temperatures.

-

Reactant Ratio: Combine the reactants (Ba and As) in a non-stoichiometric ratio with the flux metal.

-

Encapsulation and Heating: Follow the same encapsulation and heating procedures as for the direct reaction, though the peak temperature may be lower.

-

Flux Removal: After cooling, the excess flux can be removed by centrifugation at a temperature above the flux's melting point or by chemical etching with a suitable solvent (e.g., anhydrous ethylenediamine).

-

Characterization

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Selection: Inside the glovebox, select a suitable single crystal from the reaction product and mount it on a cryoloop with paratone oil.

-

Data Collection: Mount the crystal on a diffractometer equipped with a CCD or CMOS detector and a low-temperature device. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: Process the collected data using standard crystallographic software (e.g., APEX3). Solve the crystal structure using direct methods or charge flipping algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

-

Visualizations

The following diagrams illustrate key experimental workflows and theoretical concepts in the exploration of the Ba-As compositional space.

References

Unveiling the Intricate Structures of Barium Arsenides: A Technical Guide to Ba₃As₄ and Ba₅As₄

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structures of inorganic compounds is paramount for advancing material science and discovering novel applications. This technical guide provides an in-depth analysis of the crystal structures of two recently synthesized barium arsenides, Ba₃As₄ and Ba₅As₄, detailing their crystallographic data and the experimental protocols for their synthesis and characterization.

The exploration of binary systems, such as the barium-arsenic (Ba-As) system, is crucial for the discovery of new materials with unique electronic and structural properties. The compounds Ba₃As₄ and Ba₅As₄ are novel binary barium arsenides that have been synthesized and structurally characterized, revealing complex arrangements of atoms that contribute to their distinct properties.

Crystal Structure Data

The crystallographic data for Ba₃As₄ and Ba₅As₄, determined through single-crystal X-ray diffraction, are summarized below. This information provides the fundamental parameters for understanding the three-dimensional arrangement of atoms in these compounds.

Ba₃As₄ Crystal Data

| Parameter | Value[1][2] |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 (No. 43) |

| a (Å) | 15.3680(20) |

| b (Å) | 18.7550(30) |

| c (Å) | 6.2816(10) |

| Volume (ų) | 1810.1(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 5.257 |

Ba₅As₄ Crystal Data

| Parameter | Value[1][2] |

| Crystal System | Orthorhombic |

| Space Group | Cmce (No. 64) |

| a (Å) | 16.8820(30) |

| b (Å) | 8.5391(16) |

| c (Å) | 8.6127(16) |

| Volume (ų) | 1241.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 5.341 |

Structural Insights

The crystal structure of Ba₃As₄ is characterized by the presence of [As₄]⁶⁻ tetramers, which are four-membered arsenic chains.[1][3] This compound adopts the Sr₃As₄ structure type. In contrast, the Ba₅As₄ structure features isolated arsenic atoms and [As₂]⁴⁻ dimers, adopting the Eu₅As₄ structure type.[1][4] These differences in the arsenic anionic substructures are key to the distinct electronic properties of these materials. The application of the Zintl concept, a framework for understanding the structure and bonding in intermetallic compounds, suggests that both Ba₃As₄ and Ba₅As₄ are charge-balanced compounds.[1][2]

Experimental Protocols

The synthesis and structural characterization of Ba₃As₄ and Ba₅As₄ involve high-temperature solid-state reactions and single-crystal X-ray diffraction. The following sections provide a detailed overview of the methodologies employed.

Synthesis

The synthesis of Ba₃As₄ and Ba₅As₄ is achieved through high-temperature reactions involving the constituent elements in the desired stoichiometric ratios.

-

Reactant Preparation: High-purity barium (Ba) and arsenic (As) are used as starting materials. The elements are weighed in the precise stoichiometric ratios (3:4 for Ba₃As₄ and 5:4 for Ba₅As₄) inside an argon-filled glovebox to prevent oxidation.

-

Encapsulation: The mixture is placed in a tantalum or niobium crucible, which is then sealed in an evacuated quartz tube. The use of a refractory metal crucible is necessary to contain the reactive barium at high temperatures.

-

Heating Profile: The sealed ampoule is subjected to a carefully controlled heating program in a tube furnace. A typical profile involves a slow ramp up to a high temperature (e.g., 800-1000 °C), holding at that temperature for an extended period (e.g., 24-48 hours) to ensure homogeneity, followed by a slow cooling to room temperature to promote crystal growth. The specific temperatures and durations are critical for obtaining single-phase products.

-

Product Isolation: Once cooled, the quartz tube is opened in the glovebox, and the crystalline product is recovered from the crucible.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a diffraction pattern that is recorded by a detector. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to reduce thermal vibrations of the atoms and improve the quality of the diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. Finally, the structural model is refined using least-squares methods to achieve the best possible fit to the experimental data. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key structural features of Ba₃As₄ and Ba₅As₄.

References

The Zintl-Klemm Formalism in Barium Arsenides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Zintl-Klemm formalism to the binary compounds of barium and arsenic. This conceptual framework provides a powerful tool for understanding the electronic structure and bonding in these materials, which are of growing interest for their unique semiconducting and thermoelectric properties. By treating these compounds as charge-balanced structures, where the electropositive barium atoms donate their valence electrons to the more electronegative arsenic atoms, the Zintl-Klemm concept allows for the prediction and rationalization of their complex crystal structures and electronic behavior.

Core Principles of the Zintl-Klemm Formalism

The Zintl-Klemm concept is a powerful electron-counting formalism that bridges the gap between purely ionic and purely covalent bonding models.[1][2] It is particularly useful for understanding the structure and properties of compounds formed between highly electropositive metals (like alkali or alkaline earth metals) and less electronegative main-group elements (from groups 13-15).[3][4] The central idea is the complete transfer of valence electrons from the electropositive cation to the more electronegative element, which then forms a polyanionic network.[5] The structure of this anionic sublattice can be understood by considering the isoelectronic relationship of the resulting anions or polyanions with known elemental structures.[1]

In the context of barium arsenides, barium (an alkaline earth metal in group 2) is expected to donate its two valence electrons. These electrons are accepted by the arsenic atoms (group 15), which can then form a variety of anionic species, from isolated ions (As³⁻) to complex polyanions with As-As covalent bonds, such as dumbbells ([As₂]⁴⁻) or more extended networks.[6][7] The specific arrangement of the arsenic polyanions is dictated by the stoichiometry of the compound and the need to achieve a charge-balanced, closed-shell electronic configuration.

dot

Caption: The Zintl-Klemm formalism applied to barium arsenides.

Structural and Electronic Properties of Barium Arsenides

Recent synthetic explorations have expanded the known phases in the Ba-As system, revealing a rich structural chemistry that can be rationalized by the Zintl-Klemm formalism.[6][8] These compounds are typically narrow-bandgap semiconductors.[7] The following tables summarize the key crystallographic and electronic data for several known this compound phases.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Calculated Bandgap (eV) |

| Barium Triarsenide | BaAs₃ | Monoclinic | P2₁/m | 9.48 | 7.82 | 5.89 | 0.87 (monolayer) |

| 0.40 (bilayer) | |||||||

| Ba₃As₄ | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 0.47 | |

| Ba₅As₄ | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 0.34 | |

| Ba₁₆As₁₁ | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 0.33 |

Data for BaAs₃ is for the bulk structure, while bandgap information pertains to 2D forms.[9][10] Data for Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ from single-crystal X-ray diffraction.[6][7]

Zintl-Klemm Interpretation of this compound Phases

The application of the Zintl-Klemm formalism to these compounds provides valuable insights into their bonding and electronic structure:

-

Ba₃As₄ : This compound can be formulated as (Ba²⁺)₃[As₄]⁶⁻. The [As₄]⁶⁻ polyanion is a tetramer that accommodates the six electrons donated by the three barium atoms.[6][7]

-

Ba₅As₄ : The charge distribution in this phase is described as (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻. Here, two arsenic atoms exist as isolated anions, while the other two form a dumbbell-shaped polyanion.[6][7]

-

Ba₁₆As₁₁ : The complex, disordered structure of this compound can be approximated by the formula (Ba²⁺)₃₂(As³⁻)₂₀[As₂]⁴⁻. This indicates a mixture of isolated arsenic anions and arsenic dimers.[6][7]

Experimental Protocols

The synthesis and characterization of barium arsenides require careful handling due to the air sensitivity of barium and the toxicity of arsenic.[6][7] All procedures are typically performed in an inert atmosphere, such as an argon-filled glovebox.

Synthesis of Barium Arsenides

A general synthetic approach involves the direct reaction of the elements at high temperatures.

Starting Materials:

-

Barium rods (e.g., Thermo Scientific, 99%)

-

Arsenic granules (e.g., Thermo Scientific, 99.999%)

General Procedure:

-

Inside an argon-filled glovebox, barium metal is cleaned to remove any oxide layer.

-

Stoichiometric amounts of barium and arsenic are loaded into a niobium or tantalum ampoule.

-

The ampoule is sealed under vacuum or an inert atmosphere.

-

The sealed ampoule is placed in a furnace and heated according to a specific temperature profile. The cooling rate is crucial for obtaining crystalline products.

Temperature Profiles for Specific Phases: [6][7]

-

For Ba₃As₄ :

-

Heat to 800 °C at a rate of 200 °C/h.

-

Hold at 800 °C for 20 hours.

-

Cool to room temperature at a rate of 5 °C/h.

-

-

For Ba₅As₄ and Ba₁₆As₁₁ :

-

Heat to 1100 °C at a rate of 100 °C/h.

-

Hold at 1100 °C for 20 hours.

-

Cool to 100 °C at a rate of 5 °C/h.

-

Characterization Methods

-

Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for determining the crystal structure, including lattice parameters, space group, and atomic positions.

-

Powder X-ray Diffraction (PXRD): Used to assess the phase purity of the bulk sample.

-

Electronic Structure Calculations: Density functional theory (DFT) is commonly employed to calculate the electronic band structure, density of states, and to predict properties like the bandgap.

dot

Caption: A general experimental workflow for barium arsenides.

Conclusion

The Zintl-Klemm formalism provides a robust framework for understanding the chemical bonding and electronic properties of barium arsenides. This conceptual model, combined with advanced synthetic and characterization techniques, continues to guide the discovery and investigation of new materials in this class. The narrow-bandgap semiconducting nature of these compounds makes them promising candidates for further research, particularly in the fields of electronics and thermoelectrics. The detailed structural and electronic data, along with the outlined experimental protocols, serve as a valuable resource for scientists and researchers working in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. Zintl Phases: From Curiosities to Impactful Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Zintl–Klemm Concept in the Amorphous State: A Case Study of Na–P Battery Anodes [arxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Band alignment of monolayer CaP3, CaAs3, BaAs3 and the role of p–d orbital interactions in the formation of conduction band minima - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Energetic Landscape of Barium Arsenide Compounds: A Technical Guide to Formation Energy

For Immediate Release

This technical guide provides a comprehensive overview of the formation energy of various barium arsenide compounds, a critical parameter for understanding their thermodynamic stability and potential for application in novel electronic and thermoelectric materials. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a centralized resource of quantitative data, detailed experimental and computational protocols, and visual workflows.

Introduction to this compound Compounds

Barium arsenides are a fascinating class of Zintl phases exhibiting a rich variety of stoichiometries and crystal structures. Their properties are intrinsically linked to their thermodynamic stability, which is quantified by the formation energy—the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates a more stable compound. This guide delves into the formation energies of several this compound phases, including Ba₃As₂, BaAs, BaAs₂, BaAs₃, and the more recently synthesized Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.

Quantitative Formation Energy Data

The formation energies of this compound compounds have been determined through both experimental measurements and theoretical calculations. The following table summarizes the available quantitative data from the literature, providing a clear comparison between different phases.

| Compound | Formation Energy (kJ/mol of atoms) | Formation Energy (eV/atom) | Method | Reference |

| Ba₃As₂ | -105.3 | -1.09 | Calculation (DFT) | [1][2] |

| BaAs | -76.8 | -0.80 | Calculation (DFT) | [1][2] |

| BaAs₂ | -58.9 | -0.61 | Calculation (DFT) | [1][2] |

| BaAs₃ | -44.1 | -0.46 | Calculation (DFT) | [1][2] |

| Ba₃As₄ | -86.9 | -0.90 | Calculation (DFT) | [1][2] |

| Ba₅As₄ | -94.6 | -0.98 | Calculation (DFT) | [1][2] |

Note: The formation energy for Ba₁₆As₁₁ was not provided in the reviewed literature.[1][2]

Methodologies for Determining Formation Energy

The determination of formation energy is a critical aspect of materials characterization. Both experimental and computational approaches are employed to obtain reliable thermodynamic data.

Experimental Protocol: High-Temperature Calorimetry

High-temperature calorimetry is a primary experimental technique for directly measuring the enthalpy of formation of intermetallic compounds like barium arsenides. The following protocol outlines a general procedure based on established methods for similar materials.

3.1.1. Synthesis of this compound Compounds

A representative synthesis protocol for a this compound compound (e.g., Ba₃As₂) is as follows:

-

Precursor Preparation: High-purity barium (Ba) and arsenic (As) pieces are handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

-

Stoichiometric Mixing: The elements are weighed in the desired stoichiometric ratio (e.g., 3:2 for Ba₃As₂).

-

Encapsulation: The mixture is placed in a tantalum or niobium crucible, which is then sealed in an evacuated quartz ampoule.

-

Heating Profile: The ampoule is heated in a programmable furnace to a high temperature (e.g., 800-1000 °C) over several hours.

-

Homogenization: The sample is held at the peak temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction and homogenization.

-

Cooling: The ampoule is slowly cooled to room temperature over several hours or days to promote the formation of a well-ordered crystalline product.

-

Characterization: The synthesized compound is characterized by powder X-ray diffraction (PXRD) to confirm the crystal structure and phase purity.

3.1.2. Calorimetric Measurement (Direct Synthesis Calorimetry)

-

Sample Preparation: A pellet of the synthesized this compound compound is prepared inside an inert-atmosphere glovebox.

-

Calorimeter Setup: A high-temperature calorimeter (e.g., a Setaram MHTC 96) is calibrated using a standard reference material (e.g., alumina).

-

Measurement: The pellet is dropped from room temperature into the calorimeter held at a high temperature (e.g., 1100 K). The heat flow associated with the sample heating up to the calorimeter temperature is measured.

-

Elemental Measurement: In separate experiments, the heat effects of dropping the constituent elements (barium and arsenic) in their stoichiometric ratios are measured under the same conditions.

-

Calculation of Formation Enthalpy: The standard enthalpy of formation at 298.15 K (ΔH°f) is calculated by applying Hess's law, subtracting the heat effect of the compound from the sum of the heat effects of the constituent elements, and accounting for the heat capacities of the elements and the compound.

Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the formation energies of materials. The following outlines a typical workflow using the Vienna Ab initio Simulation Package (VASP).

3.2.1. Calculation of Total Energies

-

Structure Preparation: The crystal structures of the this compound compound (e.g., Ba₃As₂) and the elemental constituents (Ba in its body-centered cubic structure and As in its rhombohedral structure) are obtained from crystallographic databases or constructed.

-

Input File Generation: For each structure, the following VASP input files are created:

-

POSCAR: Contains the lattice parameters and atomic positions.

-

POTCAR: Specifies the pseudopotentials for each element. For barium, Ba_sv is a common choice, and for arsenic, As is used. These are projector augmented wave (PAW) pseudopotentials within the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA).

-

INCAR: Sets the parameters for the calculation. Key parameters include:

-

PREC = Accurate: For high precision.

-

ENCUT = 520 eV: A sufficiently high plane-wave cutoff energy.

-

EDIFF = 1E-8: A tight electronic convergence criterion.

-

ISMEAR = -5: Tetrahedron method with Blöchl corrections for accurate total energies.

-

IBRION = 2: Conjugate gradient algorithm for ionic relaxation.

-

NSW = 100: Maximum number of ionic steps.

-

EDIFFG = -1E-3: Ionic convergence criterion based on forces.

-

-

KPOINTS: Defines the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid with a density of at least 1000 k-points per reciprocal atom is recommended for accurate total energy calculations.

-

-

Execution of VASP: The DFT calculations are performed to obtain the total electronic energy for the fully relaxed structures of the this compound compound and the elemental solids.

3.2.2. Calculation of Formation Energy

The formation energy (Ef) per atom of a this compound compound BaₓAsᵧ is calculated using the following formula:

E_f = (E_total(BaₓAsᵧ) - x * E_total(Ba) - y * E_total(As)) / (x + y)

where:

-

E_total(BaₓAsᵧ) is the total energy of the relaxed this compound compound.

-

E_total(Ba) is the total energy per atom of the relaxed elemental barium.

-

E_total(As) is the total energy per atom of the relaxed elemental arsenic.

-

x and y are the stoichiometric coefficients.

Visualizing the Workflow

To further clarify the methodologies, the following diagrams illustrate the key steps in both the experimental and computational determination of formation energy.

Conclusion

This technical guide has provided a detailed overview of the formation energy of this compound compounds, presenting quantitative data and comprehensive experimental and computational methodologies. The stability of these compounds, as indicated by their negative formation energies, underscores their potential for further investigation and application. The provided protocols and workflows serve as a valuable resource for researchers aiming to explore the thermodynamic properties of these and other novel materials.

References

[1] "Phase diagram with reported formation energies of selected barium arsenides." ResearchGate. Accessed December 15, 2025.

[2] "Completing the Ba–As Compositional Space: Synthesis and Characterization of Three New Binary Zintl Arsenides, Ba3As4, Ba5As4, and Ba16As11." MDPI. Accessed December 15, 2025.

References

Molecular formula and weight of barium arsenide

Barium arsenide is an inorganic chemical compound with the molecular formula Ba₃As₂.[1][][3] This indicates that each molecule of this compound contains three atoms of barium and two atoms of arsenic.

The molecular weight of this compound is approximately 561.8 g/mol .[1][][4] More precise measurements indicate a molecular weight of 561.82 g/mol [] or 561.9324 g/mol .[5]

This compound is also known by other names, including tribarium diarsenide.[] It is a brown crystalline solid.[3][5]

It is important to distinguish this compound (Ba₃As₂) from barium arsenite (Ba(AsO₃)₂), which contains oxygen and has different chemical properties and a different molecular weight.[6]

References

An In-depth Technical Guide to the Chemical Properties of Alkaline-Earth Arsenides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of alkaline-earth arsenides. It is intended for professionals in materials science, chemistry, and pharmacology who are interested in the unique characteristics and potential applications of these inorganic compounds.

Introduction to Alkaline-Earth Arsenides

The alkaline-earth metals, comprising Group 2 of the periodic table (Beryllium, Magnesium, Calcium, Strontium, Barium, and Radium), are highly reactive elements that readily form compounds by losing two valence electrons to achieve a stable +2 oxidation state.[1][2] Their reactivity generally increases down the group.[3] When combined with arsenic, a heavier element from Group 15, they form a class of compounds known as alkaline-earth arsenides.

These materials exhibit a range of interesting properties. Simple binary compounds often adopt the general formula M₃As₂.[4][5] More complex ternary and quaternary structures, particularly those incorporating transition metals like iron, have attracted significant scientific interest. A prominent example is the "122" family of iron arsenides (AEFe₂As₂), where AE represents an alkaline-earth metal (e.g., Ca, Sr, Ba).[6] These compounds are renowned for their unconventional superconductivity, a phenomenon that emerges under specific conditions of pressure or chemical doping.[6] The oxides of alkaline-earth metals are typically basic, and the metals themselves are strong reducing agents.[7]

Synthesis of Alkaline-Earth Arsenides

The synthesis of high-purity, crystalline alkaline-earth arsenides is crucial for characterizing their intrinsic properties. Several methods are employed, depending on the desired phase and form (e.g., single crystal vs. powder).

High-Temperature Solid-State Reaction

This conventional method is used to synthesize polycrystalline powders of binary and ternary arsenides. High-purity elemental precursors are mixed in stoichiometric ratios, sealed in an inert container (e.g., a quartz tube), and heated at high temperatures for extended periods.

Flux Method

The flux method is particularly effective for growing large single crystals of ternary arsenides, such as the 122-type superconductors.[6] In this technique, the constituent elements are dissolved in a molten metal flux (like tin or a binary compound like FeAs).[6] As the mixture is slowly cooled, the desired arsenide compound crystallizes out of the solution.[6] This method allows for the formation of high-quality crystals suitable for detailed physical property measurements.[6]

Caption: Experimental workflow for the flux method synthesis of single crystals.

Crystal and Electronic Structure

The arrangement of atoms in the crystal lattice fundamentally determines the electronic and magnetic properties of alkaline-earth arsenides.

Crystal Structures

A significant class of these materials is the 122 iron arsenides (AEFe₂As₂), which crystallize in the tetragonal ThCr₂Si₂-type structure (space group I4/mmm).[6] This structure consists of alternating layers of FeAs and alkaline-earth metal ions.[6] The planar FeAs layers are considered crucial for their superconducting properties.[6] Other binary alkaline-earth compounds with Group 15 elements are known to form structures with the general formula M₃Z₂.[5]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| SrFe₂As₂ | Tetragonal | I4/mmm | 3.9243 | 3.9243 | 12.3644 | [6] |

| CaGe | Orthorhombic | Cmcm | - | - | - | [8] |

| SrAl₂Ge₂ | Trigonal | P-3m1 | - | - | - | [8] |

Table 1: Crystallographic data for selected alkaline-earth arsenides and related compounds.

Electronic Properties and Superconductivity

The electronic structure of alkaline-earth arsenides is highly tunable. The parent compounds of the 122 series, like BaFe₂As₂, are typically antiferromagnetic metals.[6] Superconductivity can be induced by suppressing the antiferromagnetic order, either by applying external pressure or through chemical doping.[6]

Doping can be achieved in several ways:

-

Hole Doping: Substituting the divalent alkaline-earth metal (e.g., Ba²⁺) with a monovalent alkali metal (e.g., K⁺). The compound Ba₀.₆K₀.₄Fe₂As₂ exhibits a superconducting transition temperature (T_c) of up to 38 K.[6]

-

Electron Doping: Directly doping the iron-arsenide layers by substituting iron with elements like cobalt, which can induce superconductivity with a T_c of up to ~20 K.[6]

The coexistence of magnetism and superconductivity in these materials makes them a rich area for fundamental research.[6]

Caption: Logical relationship between doping, structure, and superconductivity.

Reactivity and Chemical Behavior